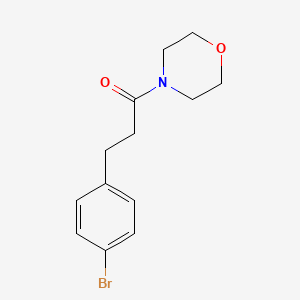

3-(4-Bromophenyl)-1-morpholinopropan-1-one

Vue d'ensemble

Description

The compound of interest, 3-(4-Bromophenyl)-1-morpholinopropan-1-one, is a brominated morpholine derivative. Morpholine is a versatile heterocycle used in various chemical syntheses and applications. The presence of the 4-bromophenyl group suggests potential reactivity in cross-coupling reactions and utility in synthesizing more complex organic molecules.

Synthesis Analysis

The synthesis of related bromophenyl morpholine derivatives has been reported in several studies. For instance, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides was achieved by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds in diethyl ether, yielding a series of tertiary amino alcohols . Another related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized via a one-pot reaction from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods demonstrate the reactivity of bromophenyl morpholine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing a monoclinic space group and a chair conformation of the morpholine ring . Similarly, the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was elucidated, showing the bromophenyl ring approximately perpendicular to the naphthalene system . These studies provide insights into the conformation and geometry of bromophenyl morpholine compounds.

Chemical Reactions Analysis

Bromophenyl morpholine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom on the phenyl ring makes these compounds suitable for nucleophilic substitution reactions or for use in palladium-catalyzed cross-coupling reactions. The morpholine moiety can participate in ring-opening reactions or serve as a directing group in metal-catalyzed transformations. The synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation is an example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl morpholine derivatives are influenced by their molecular structure. The presence of the bromine atom contributes to the relatively high molecular weight and may affect the compound's boiling point and solubility. The morpholine ring imparts basicity to the molecule, which can influence its solubility in acidic or basic environments. The antioxidant activity of related compounds, such as 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides, has been studied, indicating that the length of the alkyl chain affects the intensity of the activity . These properties are essential for the practical application and handling of these compounds in chemical research and industry.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

3-(4-Bromophenyl)-1-morpholinopropan-1-one serves as an intermediate in chemical synthesis. It's been used in the preparation of a broad series of tertiary amino alcohols, 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are regarded as Trihexyphenidyl analogs. This synthesis involves reactions with various Grignard compounds, showcasing its utility in organic synthesis and pharmaceutical compound development (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Photoinitiator Applications

A derivative of 3-(4-Bromophenyl)-1-morpholinopropan-1-one, specifically 4-Benzoylbenzyl-3-morpholinopropanoate, was synthesized and characterized as a one-component photoinitiator of Type II. It demonstrated potential in initiating polymerization, indicating its applications in materials science and coatings (Jian, Nie, Li, & Yang, 2016).

Antimicrobial Activities

Substituted compounds derived from 3-(4-Bromophenyl)-1-morpholinopropan-1-one exhibited antimicrobial properties. Specifically, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and demonstrated antimicrobial activities, highlighting the compound's potential in developing antimicrobial agents (Balaji, Rajarajan, Vijayakumar, Manikandan, Senbagam, Vanangamudi, & Thirunarayanan, 2017).

Pharmaceutical Research

In the realm of pharmaceutical research, 3-(4-Bromophenyl)-1-morpholinopropan-1-one derivatives have been investigated for their potential pharmacological activities. For example, Diaryl-Substituted 3-Morpholinopropanols, synthesized via the interaction of α-phenyl-β-morpholinopropiophenones with Grignard's reagents, showed promising anti-inflammatory and analgesic properties (Gasparyan, Gevorgyan, Paronikyan, Tumadzhyan, & Panosyan, 2005).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can exhibit antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to downstream effects on cellular function.

Result of Action

Related compounds have been shown to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Bromodiphenyl ether, a related compound, is known to be a persistent organic environmental pollutant . Therefore, it’s plausible that environmental factors could also influence the action of 3-(4-Bromophenyl)-1-morpholinopropan-1-one.

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGMYOJQXRNSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

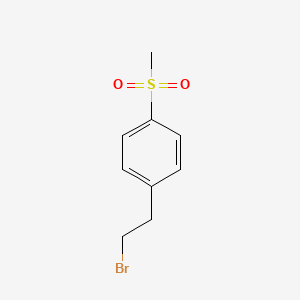

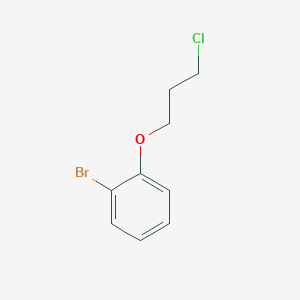

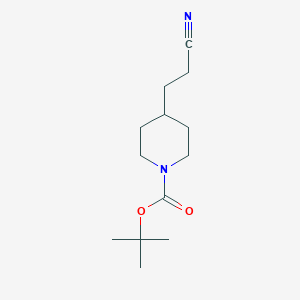

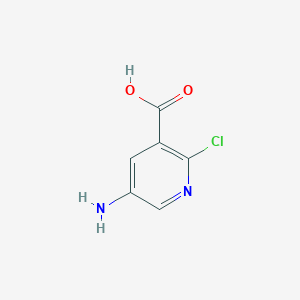

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)